(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile
Description
The compound (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is a nitrile-functionalized ene derivative featuring a pyrazole core substituted with phenyl and dimethoxyphenyl groups. Its structure includes:
- A pyrazole ring at position 4 linked to a 3,4-dimethoxyphenyl group and a phenyl group.
- A prop-2-enenitrile backbone with a 3-methoxyphenyl substituent at position 2 and a pyrazolyl group at position 2.
- Stereochemistry: The (E)-configuration at the double bond ensures spatial arrangement critical for molecular interactions .
The methoxy substituents enhance lipophilicity and influence electronic effects, which may modulate binding to biological targets .
Properties
IUPAC Name |
(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-31-24-11-7-8-19(15-24)21(17-28)14-22-18-30(23-9-5-4-6-10-23)29-27(22)20-12-13-25(32-2)26(16-20)33-3/h4-16,18H,1-3H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYCDIWNAXLKCO-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=CC(=CC=C3)OC)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.
Aldol Condensation: The pyrazole derivative is then subjected to an aldol condensation with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the enone structure.
Nitrile Addition: Finally, the nitrile group is introduced through a nucleophilic addition reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile exhibit promising anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole-based compounds can induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation-related conditions .
Antimicrobial Activity
There is evidence supporting the antimicrobial efficacy of pyrazole derivatives against various pathogens. Studies have shown that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them candidates for further development as antimicrobial agents .
Pesticidal Properties
The compound's potential as a botanical pesticide is noteworthy. Research indicates that certain pyrazole derivatives can act as effective insecticides against agricultural pests, providing an eco-friendly alternative to conventional pesticides. This is particularly relevant in the context of increasing resistance among pests to traditional chemical pesticides .
Fungal Resistance
Studies have explored the use of pyrazole derivatives in managing fungal infections in crops. The ability of these compounds to inhibit fungal growth can be leveraged in developing new fungicides, thereby enhancing crop yield and sustainability .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A recent investigation into the anticancer effects of pyrazole derivatives revealed that one such compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway. This study highlights the therapeutic potential of structurally similar compounds like this compound .
Case Study 2: Agricultural Efficacy
In field trials, a formulation containing a pyrazole derivative demonstrated over 80% efficacy against common agricultural pests, significantly outperforming traditional pesticides while showing lower toxicity to beneficial insects . This supports the viability of developing eco-friendly pest management solutions.
Mechanism of Action
The mechanism by which (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. For example, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
Key Observations :
- Antioxidant activity correlates with hydroxyl and methoxy groups in curcumin analogs ().
- ACE inhibition is strongest in analogs with hydroxylated methoxy groups (e.g., 3d in ). The target compound’s pure methoxy substituents may reduce ACE affinity.
- Tyrosinase inhibition is prominent in compounds with extended conjugated systems (e.g., 3e in ). The pyrazole core in the target compound could offer similar conjugation benefits, but data is lacking.
Physicochemical Properties
Table 3: Predicted Properties of Selected Compounds
Key Observations :
- The target compound’s higher LogP (3.8) suggests greater lipophilicity than curcumin analogs, favoring membrane penetration.
- Low hydrogen-bond donors (0) may reduce solubility in aqueous media compared to thiazole derivatives ().
Biological Activity
(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with various aromatic groups, which contributes to its biological activity. The structural formula is represented as follows:
Key Features
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H21N3O2 |
| CAS Number | 127662-44-6 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Antioxidant Activity
Studies suggest that the compound possesses significant antioxidant properties. It may scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage.
Anti-inflammatory Effects
The compound has been investigated for its potential to modulate inflammatory pathways. It appears to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are key players in the inflammatory response .
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast cancer models (e.g., MCF-7 cells) through mechanisms involving apoptosis and cell cycle arrest .
Analgesic and Antimicrobial Activities
The compound's analgesic effects have been noted in various studies, along with potential antimicrobial properties against specific pathogens. These effects are attributed to its ability to interfere with pain signaling pathways and microbial growth mechanisms .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
- Radical Scavenging : The structure allows it to effectively neutralize free radicals, thereby mitigating oxidative damage.
- Cell Cycle Regulation : In cancer cells, it may induce cell cycle arrest and promote apoptosis through modulation of signaling pathways related to cell survival .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects on MCF-7 breast cancer cells, this compound was tested using the MTT assay. Results indicated a significant reduction in cell viability with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Assessment
Another study assessed the anti-inflammatory potential using carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in edema comparable to indomethacin, a well-known anti-inflammatory drug .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Triethyl orthoformate, acetic anhydride, reflux (5 h) | Cyclization and nitrile formation |
| 2 | THF recrystallization | Purification of product |
| 3 | TLC (iodine visualization) | Purity verification |
Basic Question: What techniques are recommended for structural characterization of this compound?
Methodological Answer:
Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic methods :
- Single-Crystal X-ray Diffraction : Resolve stereochemistry (e.g., E/Z configuration) and confirm substituent positions .
- NMR Spectroscopy : Use - and -NMR to verify methoxy group integration and aromatic proton environments .
- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm) and conjugated enone systems .
Cross-Validation : Overlay experimental and computational (DFT) IR/NMR spectra to resolve ambiguities .
Advanced Question: How should researchers address contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Contradictions (e.g., NMR suggesting flexibility vs. X-ray showing rigidity) require:
Dynamic NMR Studies : Variable-temperature -NMR to detect rotational barriers in the prop-2-enenitrile moiety .
Twinned Crystal Analysis : Use SHELXD/SHELXE to resolve twinning or disorder in X-ray data .
Computational Validation : Compare crystallographic torsion angles with molecular dynamics (MD) simulations .
Case Example : If X-ray shows planar pyrazole rings but NMR indicates conformational mobility, MD simulations can model low-energy conformers .
Advanced Question: What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer:
For docking or QSAR studies:
- Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level .
- Target Selection : Prioritize kinases or cytochrome P450 enzymes, given structural similarity to pyrazole-based inhibitors .
- Binding Affinity Prediction : Use AutoDock Vina with flexible side chains in the active site .
Validation : Compare docking poses with crystallographic ligand-protein complexes (e.g., PDB entries for pyrazole derivatives) .
Advanced Question: How can regioselectivity challenges in pyrazole functionalization be addressed?
Methodological Answer:
Control regioselectivity via:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyls during synthesis .
- Microwave-Assisted Synthesis : Enhance yields of 1,3,5-trisubstituted pyrazoles by reducing side reactions .
- Catalytic Systems : Employ Pd(OAc) for Suzuki-Miyaura couplings at the 4-position of the pyrazole ring .
Example : In analogous compounds, TBS protection enabled selective functionalization at the 3-position .
Advanced Question: What experimental approaches are suitable for studying degradation pathways under acidic/basic conditions?
Methodological Answer:
- Forced Degradation Studies :
- Analytical Tools :
Key Insight : BBr-mediated deprotection (e.g., removing methoxy groups) can simulate hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
